molecular formula C13H8IN3O2 B2782599 2-Iodo-6-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenol CAS No. 2378506-75-1

2-Iodo-6-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenol

Cat. No. B2782599
CAS RN: 2378506-75-1
M. Wt: 365.13
InChI Key: GFSLMGRZZYWASN-UHFFFAOYSA-N
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Description

“2-Iodo-6-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenol” is a complex organic compound that contains an iodine atom, a phenol group, and a 1,2,4-oxadiazole ring attached to a pyridine ring . This compound is likely to be a part of a larger class of compounds that are known for their broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The molecular structure of “2-Iodo-6-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenol” would be characterized by the presence of an iodine atom, a phenol group, and a 1,2,4-oxadiazole ring attached to a pyridine ring . The 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .


Chemical Reactions Analysis

The chemical reactions involving “2-Iodo-6-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenol” would likely involve the formation or breaking of bonds involving the iodine atom, the phenol group, or the 1,2,4-oxadiazole ring . The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Iodo-6-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenol” would be influenced by its molecular structure. For example, the presence of the iodine atom could influence its reactivity, while the phenol group could influence its acidity .

Scientific Research Applications

Chemical Synthesis and Catalytic Properties

2-Iodo-6-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenol serves as a foundational compound in the synthesis of various metal complexes and organic molecules with potential applications in catalysis and materials science. For instance, it's been used in the synthesis of dinuclear phenoxo-/acetato-bridged manganese(II), cobalt(II), and zinc(II) complexes, demonstrating its versatility in coordination chemistry and its implications for transesterification processes and potential catalytic applications (Arora et al., 2012).

Photophysical and Emissive Properties

This compound also plays a significant role in the development of new emissive materials. Research on tetrahydro (imidazo[1,5-a]pyrid-3-yl)phenols, structurally similar to the target compound, has shown that these molecules can exhibit large Stokes shifts and high quantum yields, making them valuable in the design of organic dyes and fluorescent markers (Marchesi et al., 2019).

Application in Organic Light Emitting Diodes (OLEDs)

Further, its structural analogs have been explored for their potential in organic light-emitting diode (OLED) applications. Studies on iridium complexes incorporating oxadiazole and thiadiazole derivatives, akin to the molecular framework of 2-Iodo-6-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenol, reveal how modifications of the ancillary ligands can influence the photophysical properties, including emission colors and device efficiencies. This demonstrates the compound's relevance in the development of advanced materials for OLED technology (Liu et al., 2015).

Photoluminescent and Magnetic Properties

The compound's utility extends into the study of photoluminescent and magnetic properties of coordination complexes. For example, zinc(II) and cobalt(II) complexes based on similar pyridyl-oxadiazolyl phenol ligands have been synthesized, showcasing diverse luminescent behaviors and magnetic interactions. These findings contribute to the understanding of the relationship between molecular structure and functional properties, which is crucial for the design of functional materials for sensors, magnetic storage, and other applications (Gao et al., 2014).

Mechanism of Action

The mechanism of action of “2-Iodo-6-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenol” would likely depend on its specific biological activity. For example, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Safety and Hazards

The safety and hazards associated with “2-Iodo-6-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenol” would depend on its specific biological activity and the conditions under which it is handled. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future directions for research on “2-Iodo-6-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenol” could include further exploration of its biological activity, the development of novel efficient and convenient methods for its synthesis, and its potential applications in various fields such as medicine and materials science .

properties

IUPAC Name

2-iodo-6-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8IN3O2/c14-10-3-1-2-9(11(10)18)13-16-12(17-19-13)8-4-6-15-7-5-8/h1-7,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSLMGRZZYWASN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)O)C2=NC(=NO2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-6-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenol

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